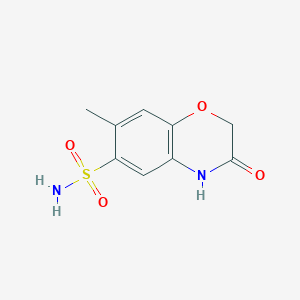

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as MBO-sulfonamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Scientific Research Applications

Medicinal Importance

Benzoxazine, benzoxazinone, and their derivatives, which include “7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide”, are of great medicinal importance . They exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .

Antitumor Activity

Some derivatives of 3-methyl-4-oxo-3,4-dihydroimidazo have shown potent antitumor activity . For instance, compound IVa showed more activity than other compounds and the positive control temozolomide . Esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Synthesis of New Compounds

The synthesis of new compounds is always of great use due to increasing drug resistance . Benzoxazine derivatives can be synthesized to create better drugs with lesser toxicity .

Inhibitors of Interleukin-1

3,1-benzoxazine are inhibitors of interleukin-1 that exhibits a number of immune and anti-inflammatory action .

Synthesis of Fused Heterocycles

Benzo [3,1-] oxazin-4-ones are used as starting compound for the synthesis of fused heterocycles like quinazolin-4-one .

Bioreduction

Bioreduction was carried out with 10 g substrate/l and 14 g CDW/l at 30 C for 24 h .

Antimicrobial Activity

Benzoxazinyl-3-chromones have been found to be antimicrobial .

Antiparasitic Activity

Many benzo [1,4]oxazin-3 (4H)-one 1a derivatives including a compound with antiparasitic activity have been synthesized and screened for their activities in past few years .

Mechanism of Action

Target of Action

The primary target of 7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity .

properties

IUPAC Name |

7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-5-2-7-6(11-9(12)4-15-7)3-8(5)16(10,13)14/h2-3H,4H2,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDXCYDSSPCPEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1S(=O)(=O)N)NC(=O)CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,6-Dimethylmorpholin-4-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948763.png)

![3-(4-methoxyphenyl)-9-(5-methylpyridin-2-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2948766.png)

![(E)-3-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2948770.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2948773.png)

![[5-(1-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2948782.png)

![N-(3-ethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2948783.png)